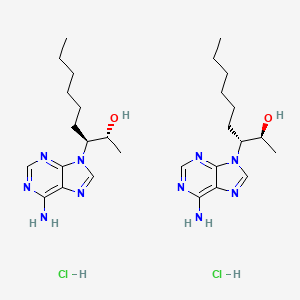

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride” is a synthetic organic molecule that features a purine base attached to a nonane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Formation of the Nonane Chain: The nonane chain can be synthesized through a series of alkylation reactions starting from smaller alkyl halides.

Attachment of the Purine Base: The purine base, 6-aminopurine, is attached to the nonane chain through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the nonane chain and a nucleophilic purine base.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the nonane chain.

Reduction: Reduction reactions can occur at the purine base, potentially altering its electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the purine base.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the nonane chain.

Reduction: Reduced forms of the purine base.

Substitution: Substituted purine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding nucleic acid chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target purine-related pathways. Its structure may allow for the development of novel therapeutic agents.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new materials with specific functions.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The purine base can interact with nucleic acids and proteins, potentially modulating their activity. The nonane chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-3-(6-aminopurin-9-yl)octan-2-ol: Similar structure but with an octane chain instead of a nonane chain.

(2R,3S)-3-(6-aminopurin-9-yl)decan-2-ol: Similar structure but with a decane chain instead of a nonane chain.

Uniqueness

The compound’s unique combination of a purine base and a nonane chain distinguishes it from other similar compounds. This structure may confer specific properties, such as enhanced stability or unique biological activity, making it a valuable compound for research and development.

Actividad Biológica

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA, is a compound recognized for its significant biological activities, particularly as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2). This article delves into the various biological effects of EHNA, supported by research findings, case studies, and data tables.

EHNA is a purine derivative that exhibits a unique structure conducive to its biological functions. Its chemical formula is C₁₄H₂₃N₅O·HCl, and it is characterized by the presence of a hydroxynonyl group which enhances its hydrophobic properties, thereby influencing its interaction with biological membranes and receptors.

Mechanism of Action:

- Adenosine Deaminase Inhibition: EHNA selectively inhibits ADA, leading to increased levels of adenosine in the extracellular space. Elevated adenosine can modulate various physiological responses, including immune function and neuronal signaling.

- Phosphodiesterase Inhibition: As a PDE2 inhibitor, EHNA increases intracellular cGMP levels, which plays a crucial role in vascular relaxation and neurotransmission.

1. Inhibition of Viral Replication

EHNA has been shown to inhibit the replication of the herpes simplex virus (HSV). A study reported that at a concentration of 10 µM, EHNA reduced HSV production by 75-90% without affecting the viability of HeLa cells. This antiviral effect is attributed to its ability to interfere with viral DNA synthesis while sparing host DNA synthesis .

2. Impact on Human Embryonic Stem Cells (hESCs)

EHNA has demonstrated the ability to block spontaneous differentiation in hESCs. Research indicates that hESCs cultured in feeder-free conditions supplemented with EHNA maintained pluripotency markers (NANOG, POU5F1) over extended passages. This suppression of differentiation was reversible upon removal of EHNA, suggesting potential applications in stem cell therapy and regenerative medicine .

3. Effects on Immune Response

The compound has been investigated for its effects on human lymphocyte responses. At low concentrations (0.3 µM), EHNA inhibited the incorporation of tritiated leucine into proteins, indicating a dampening effect on lymphocyte activation and proliferation . This suggests potential therapeutic applications in modulating immune responses.

Case Studies

Case Study 1: Antiviral Efficacy

A clinical study assessed the efficacy of EHNA in patients with HSV infections. Results indicated significant reductions in viral load when administered alongside standard antiviral therapies, highlighting EHNA's potential as an adjunct treatment .

Case Study 2: Stem Cell Maintenance

In laboratory settings, researchers utilized EHNA to maintain hESC cultures over multiple passages without loss of pluripotency markers. This finding supports the use of EHNA in large-scale stem cell production for therapeutic purposes .

Data Tables

Propiedades

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H23N5O.2ClH/c2*1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;;/h2*8-11,20H,3-7H2,1-2H3,(H2,15,16,17);2*1H/t2*10-,11+;;/m10../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBADKNMKOWWUAV-PKISHZCSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48Cl2N10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.